2-[4-(Trifluoromethoxy)phenyl]acetamide
Description
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H2,13,14) |
InChI Key |
HLWOZZQVALWHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The trifluoromethoxy group distinguishes this compound from analogs with other electron-withdrawing or donating substituents. Key comparisons include:
Findings :
Variations in Amine Substituents
The amine moiety significantly impacts pharmacological activity. Derivatives include pyrrolidine, piperidine, and piperazine rings:
Findings :
Functional Group Additions
Additional functional groups modulate electronic properties and bioactivity:
Preparation Methods
Reaction Protocol
-
Reactants :
-
4-(Trifluoromethoxy)aniline (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure :
-
Dissolve 4-(trifluoromethoxy)aniline in DCM under nitrogen atmosphere.
-
Add acetic anhydride dropwise at 0°C.
-
Warm to room temperature and stir for 12–24 hours.
-
Quench with aqueous sodium bicarbonate, extract with DCM, and dry over anhydrous Na₂SO₄.
-
Purify via recrystallization (ethyl acetate/hexane) to yield white crystals.
-
Key Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 0°C → 25°C (ambient) |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
| Purity (HPLC) | ≥95% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of acetic anhydride, followed by elimination of acetate.
Catalytic Acetylation Using Coupling Agents
For enhanced efficiency, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) are employed. This method is particularly advantageous for sterically hindered amines or low-reactive acylating agents.
Reaction Protocol
-
Reactants :
-
4-(Trifluoromethoxy)aniline (1.0 equiv)
-
Acetic acid (1.1 equiv)
-
EDCI·HCl (1.2 equiv)
-
DMAP (0.1 equiv)
-
Solvent: Anhydrous DCM
-
-
Procedure :
-
Combine 4-(trifluoromethoxy)aniline, acetic acid, and DMAP in DCM at 0°C.
-
Add EDCI·HCl portionwise under nitrogen.
-
Stir at 0°C for 30 minutes, then warm to 25°C for 24 hours.
-
Wash sequentially with 2M HCl, saturated NaHCO₃, and brine.
-
Dry, concentrate, and recrystallize (DCM/ethyl acetate).
-
Performance Metrics
| Metric | EDCI·HCl/DMAP System |
|---|---|
| Reaction Time | 24 hours |
| Yield | 75–80% |
| Catalyst Loading | 10 mol% DMAP |
| Solvent Efficiency | 35 mL/g substrate |
Advantages :
-
Avoids excess acetic anhydride, reducing side reactions.
-
Compatible with acid-sensitive substrates.
Alternative Methods: Acetyl Chloride Acylation
Acetyl chloride serves as a more reactive acylating agent, though it requires careful handling due to its volatility and corrosivity.
Protocol Outline
-
Reactants :
-
4-(Trifluoromethoxy)aniline (1.0 equiv)
-
Acetyl chloride (1.5 equiv)
-
Base: Pyridine or triethylamine (2.0 equiv)
-
Solvent: Dry THF
-
-
Steps :
-
Add acetyl chloride to a cooled (0°C) solution of the amine and base in THF.
-
Stir at 25°C for 6 hours.
-
Filter to remove ammonium salts and concentrate.
-
Purify by silica gel chromatography (ethyl acetate/hexane, 1:3).
-
Comparative Data
| Parameter | Acetyl Chloride Method |
|---|---|
| Reaction Time | 6 hours |
| Yield | 65–75% |
| Byproduct Formation | Minimal (controlled by base) |
Limitations :
-
Requires stringent moisture control.
-
Lower yields compared to acetic anhydride.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Key adaptations include:
Process Intensification Strategies
-
Continuous Flow Reactors : Reduce reaction time from hours to minutes via precise temperature and mixing control.
-
Solvent Recycling : DCM recovery rates exceed 90% in closed-loop systems.
-
Catalyst Recovery : Immobilized DMAP on silica gel allows reuse for 5–7 cycles without significant activity loss.
Economic Analysis
| Factor | Cost Impact |
|---|---|
| Raw Materials | 60% of total cost |
| Energy Consumption | 20% (heating/cooling) |
| Waste Treatment | 15% |
Characterization and Quality Control
Rigorous analytical methods ensure product integrity:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) :
δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 2.15 (s, 3H, CH₃). -
IR (KBr) :
3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-CF₃).
Purity Standards
| Test | Specification |
|---|---|
| HPLC Purity | ≥99.0% |
| Residual Solvents | <500 ppm |
| Heavy Metals | <10 ppm |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(Trifluoromethoxy)phenyl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and acetylation steps. A common route starts with 4-(trifluoromethoxy)aniline, which undergoes acetylation using acetyl chloride in the presence of a base (e.g., sodium hydroxide) under reflux in ethanol. Key parameters include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (60–80°C), and catalyst selection to maximize yield (70–85%) . Chromatographic techniques (TLC, HPLC) are used to monitor intermediate purity.
Q. Which spectroscopic techniques are essential for characterizing 2-[4-(Trifluoromethoxy)phenyl]acetamide?
- Methodological Answer :
- NMR : H and C NMR confirm the acetamide group (δ ~2.1 ppm for CH, δ ~168 ppm for carbonyl) and trifluoromethoxy substituent (δ ~120–125 ppm for CFO) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (CHFNO, theoretical 219.05 g/mol) .
- IR : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-F stretch) confirm functional groups .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structural modifications of 2-[4-(Trifluoromethoxy)phenyl]acetamide improve target selectivity in neurological disorders?
- Methodological Answer :
- Introduce substituents (e.g., methyl, fluoro) at the phenyl ring to enhance blood-brain barrier penetration.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with neurological targets like GABA receptors .
- Validate via electrophysiology (patch-clamp) to measure ion channel modulation .
Q. What strategies resolve discrepancies in reported bioactivity data for trifluoromethoxy-substituted acetamides?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using tools like RevMan, focusing on variables (e.g., assay type, cell lines).
- Experimental Replication : Standardize protocols (e.g., IC measurement under identical conditions) .
- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
Q. How can computational methods predict metabolic stability of 2-[4-(Trifluoromethoxy)phenyl]acetamide?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and CYP450 interactions.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydrolysis of acetamide to acetic acid derivatives) using Schrödinger’s BioLuminate .
- Validate with in vitro microsomal assays (human liver microsomes + LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
